1,3-Diiodo-2,2-bis(iodomethyl)propane

Description

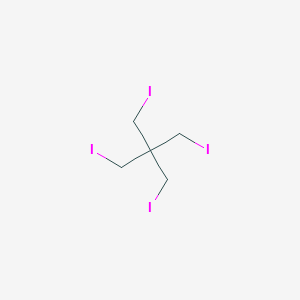

Structure

2D Structure

Properties

IUPAC Name |

1,3-diiodo-2,2-bis(iodomethyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8I4/c6-1-5(2-7,3-8)4-9/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMGSGCDKVCZHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CI)(CI)CI)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8I4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164972 | |

| Record name | Propane, 1,3-diiodo-2,2-bis(iodomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1522-88-9 | |

| Record name | 1,3-Diiodo-2,2-bis(iodomethyl)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1522-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diiodo-2,2-bis(iodomethyl)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001522889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentaerythritol tetraiodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1,3-diiodo-2,2-bis(iodomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentaerythrityl tetraiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Diiodo-2,2-bis(iodomethyl)propane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ64ZA4GVE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Diiodo-2,2-bis(iodomethyl)propane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 1,3-diiodo-2,2-bis(iodomethyl)propane, a tetra-iodinated derivative of pentaerythritol. This compound, also known as pentaerythrityl tetraiodide, is a valuable building block in organic synthesis. The synthesis is presented as a two-step process, commencing with the conversion of pentaerythritol to its tetrabrominated analogue, followed by a halide exchange reaction to yield the final tetraiodide product.

Core Synthesis Pathway

The most established and reliable method for the synthesis of this compound involves a two-step reaction sequence starting from pentaerythritol. The hydroxyl groups of pentaerythritol are first converted to a more reactive leaving group, in this case, bromide, to facilitate nucleophilic substitution. The subsequent step involves a Finkelstein reaction, where the bromide atoms are displaced by iodide.

Step 1: Synthesis of Pentaerythrityl Tetrabromide

The initial step involves the conversion of pentaerythritol to pentaerythrityl tetrabromide. This is achieved by first reacting pentaerythritol with benzenesulfonyl chloride in the presence of pyridine. This reaction forms pentaerythrityl tetrabenzenesulfonate, which is a good substrate for nucleophilic substitution. The tetrabenzenesulfonate is then treated with an excess of sodium bromide in a high-boiling solvent such as diethylene glycol to yield pentaerythrityl tetrabromide.[1]

Step 2: Synthesis of this compound via Finkelstein Reaction

The second step employs the Finkelstein reaction, a classic method for the conversion of alkyl chlorides or bromides to alkyl iodides.[2][3][4] Pentaerythrityl tetrabromide is dissolved in a suitable solvent, typically acetone, and treated with a solution of sodium iodide. Sodium iodide is soluble in acetone, while the resulting sodium bromide is not, which drives the reaction to completion through precipitation of the bromide salt.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of the intermediate, pentaerythrityl tetrabromide, as described in established literature.

| Parameter | Value | Reference |

| Starting Material | Pentaerythritol (technical grade) | [1] |

| Moles of Pentaerythritol | 0.96 mole | [1] |

| Reagents (Step 1) | ||

| Pyridine | 650 ml | [1] |

| Benzenesulfonyl chloride | 750 g (4.24 moles) | [1] |

| Sodium bromide | 600 g (5.8 moles) | [1] |

| Diethylene glycol | 1 L | [1] |

| Reaction Conditions (Step 1) | ||

| Temperature (Benzenesulfonylation) | 30-35 °C, then 40 °C | [1] |

| Temperature (Bromination) | 140-150 °C | [1] |

| Product (Intermediate) | Pentaerythrityl tetrabromide | [1] |

| Yield | 228-260 g (68-78%) | [1] |

| Melting Point | 159-160 °C | [1] |

| Reagents (Step 2) | ||

| Pentaerythrityl tetrabromide | 1 mole (for calculation) | |

| Sodium iodide | > 4 moles (in excess) | [2] |

| Acetone | Sufficient to dissolve reactants | [2] |

| Product (Final) | This compound | |

| CAS Number | 1522-88-9 | [5][6][7] |

| Molecular Formula | C5H8I4 | [5][7][8] |

| Molecular Weight | 575.73 g/mol | [7][8] |

Experimental Protocols

Step 1: Synthesis of Pentaerythrityl Tetrabromide

This procedure is adapted from Organic Syntheses.[1]

-

Preparation of Pentaerythrityl Tetrabenzenesulfonate: In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 130 g (0.96 mole) of technical grade pentaerythritol and 650 ml of pyridine.

-

With stirring, add 750 g (4.24 moles) of benzenesulfonyl chloride dropwise at a rate that maintains the reaction temperature between 30–35 °C. The addition typically takes about 2 hours.

-

After the addition is complete, stir the resulting slurry at 40 °C for 1 hour.

-

Slowly add the slurry to a vigorously stirred solution of 800 ml of concentrated hydrochloric acid in 1 L of water and 2 L of methanol.

-

Cool the resulting suspension with ice, filter the granular white pentaerythrityl tetrabenzenesulfonate with suction, and wash it with water and then cold methanol.

-

Bromination: Add the crude, slightly wet pentaerythrityl tetrabenzenesulfonate to 1 L of diethylene glycol in a 4-L Erlenmeyer flask equipped with a stirrer.

-

Add 600 g (5.8 moles) of sodium bromide to the mixture.

-

Heat the mixture in an oil bath at 140–150 °C with slow stirring overnight.

-

Cool the resulting orange mixture to about 90 °C and add 2 L of ice water rapidly with stirring.

-

Cool the mixture to 10 °C with the direct addition of ice.

-

Filter the precipitate with suction, wash with water, and press dry to yield crude pentaerythrityl tetrabromide.

-

Purification: Recrystallize the crude product from boiling acetone to obtain colorless glistening plates of pentaerythrityl tetrabromide.

Step 2: Synthesis of this compound

This is a general procedure based on the principles of the Finkelstein reaction.[2][3][4]

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve the pentaerythrityl tetrabromide obtained from Step 1 in a minimal amount of acetone.

-

Addition of Sodium Iodide: In a separate flask, prepare a saturated solution of sodium iodide in acetone. Add this solution to the solution of pentaerythrityl tetrabromide. An excess of sodium iodide (at least 4 molar equivalents) should be used.

-

Reaction: Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by the precipitation of sodium bromide. The reaction is typically refluxed for several hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

-

Isolation: Evaporate the acetone from the filtrate under reduced pressure. The remaining crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield pure this compound.

Synthesis Pathway Visualization

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Overall synthesis pathway from pentaerythritol.

Caption: Detailed experimental workflow for the synthesis.

References

Physicochemical properties of 1,3-Diiodo-2,2-bis(iodomethyl)propane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diiodo-2,2-bis(iodomethyl)propane, also known by its synonym pentaerythrityl tetraiodide, is a highly iodinated organic compound. Its unique structure, featuring a central quaternary carbon atom bonded to four iodomethyl groups, makes it a valuable reagent in various chemical syntheses. This technical guide provides a comprehensive overview of its physicochemical properties, a proposed synthesis methodology, and its known applications, with a focus on its utility for professionals in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 1522-88-9 | [1][2] |

| Molecular Formula | C₅H₈I₄ | [1][2] |

| Molecular Weight | 575.73 g/mol | [3] |

| Appearance | Solid | [1] |

| Melting Point | 227 °C | [1] |

| Boiling Point | 423.01 °C (estimated) | [1] |

| Density | 2.8477 g/cm³ (estimated) | [1] |

| Vapor Pressure | 1.53E-09 mmHg at 25°C | [1] |

Table 2: Chemical and Safety Information

| Property | Value | Reference |

| Synonyms | Pentaerythrityl tetraiodide, Methane, tetrakis(iodomethyl)-, 2,2-Bis(iodomethyl)-1,3-diiodopropane | [2][4][5] |

| Purity | ≥96% | [3] |

| Storage | 4°C, protect from light | [3] |

| Solubility | No definitive data available. Contradictory information suggests both low and high solubility in water and solubility in ethanol and ethers. | |

| Hazard Codes | GHS06, GHS08 | [3] |

| Signal Word | Danger | [3] |

| Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H341 (Suspected of causing genetic defects) | [3] |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P361+P364, P405, P501 | [3] |

Experimental Protocols

Proposed Synthesis of this compound

Reaction Scheme:

C(CH₂OH)₄ + 4 HI → C(CH₂I)₄ + 4 H₂O

Materials and Equipment:

-

Pentaerythritol

-

Hydroiodic acid (concentrated)

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol/water mixture)

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pentaerythritol.

-

Addition of Reagent: Slowly add an excess of concentrated hydroiodic acid to the flask.

-

Reflux: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice water to precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold water to remove any unreacted acid.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.

-

Drying: Dry the purified crystals under vacuum.

Disclaimer: This is a proposed protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR) for this compound are not widely available in public databases. However, a mass spectrum is available in the NIST database.[4] Researchers are advised to perform their own analytical characterization to confirm the identity and purity of the synthesized compound. While Sigma-Aldrich indicates that they do not collect analytical data for this product, some suppliers may offer it upon request.[6]

Applications

This compound serves as a key intermediate in organic synthesis and materials science.

-

Organic Synthesis: It is utilized as a reactant in the preparation of other iodine-containing compounds.[1] Its high reactivity makes it a useful iodinating agent.

-

Medical Imaging: A primary application is in the synthesis of iodinated contrast media, which are essential for enhancing the visibility of internal structures in medical imaging techniques like X-ray and CT scans.[1]

-

Materials Science: The compound is explored in the development of iodine-containing polymers and other advanced materials.[7] Its tetrafunctional nature allows it to act as a crosslinking agent.

Currently, there is no specific information available in the scientific literature regarding the direct application of this compound in drug development or its interaction with specific signaling pathways.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the proposed synthesis and purification of this compound.

Caption: Proposed workflow for the synthesis and purification of the target compound.

Role as a Synthetic Intermediate

This diagram illustrates the role of this compound as a versatile intermediate in chemical synthesis.

References

- 1. lookchem.com [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. Pentaerythrityl tetraiodide [webbook.nist.gov]

- 5. Pentaerythrityl tetraiodide (CAS 1522-88-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. PENTAERYTHRITYL TETRAIODIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Pentaerythrityl Tetraiodide [myskinrecipes.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of 1,3-Diiodo-2,2-bis(iodomethyl)propane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diiodo-2,2-bis(iodomethyl)propane, also known as pentaerythrityl tetraiodide, is a highly halogenated organic compound with potential applications in organic synthesis and materials science. Despite its simple structure, a comprehensive understanding of its three-dimensional molecular architecture and conformational dynamics is surprisingly limited in publicly accessible scientific literature. This technical guide aims to provide a thorough analysis of the predicted molecular structure and conformational preferences of this molecule. In the absence of direct experimental data from techniques such as X-ray crystallography or gas-phase electron diffraction, this guide will leverage established principles of conformational analysis, steric hindrance, and computational chemistry to construct a theoretical framework for understanding its behavior. Furthermore, we will outline potential experimental and computational workflows that could be employed to elucidate its precise structural parameters.

Introduction

This compound (Figure 1) is a tetra-substituted derivative of propane, with the central carbon of the propane backbone being a quaternary center. The presence of four bulky iodomethyl groups introduces significant steric strain, which is expected to be the dominant factor governing its molecular geometry and conformational landscape. Understanding these structural nuances is critical for predicting its reactivity, designing novel synthetic routes, and exploring its potential in drug development and materials science.

Chemical Identity:

| Property | Value |

| Systematic Name | This compound |

| Synonyms | Pentaerythrityl tetraiodide, Tetrakis(iodomethyl)methane |

| CAS Number | 1522-88-9 |

| Molecular Formula | C₅H₈I₄ |

| Molecular Weight | 575.73 g/mol |

Predicted Molecular Structure and Conformation

Due to the lack of published experimental structural data, the following sections will discuss the theoretical considerations for the molecular structure and conformation of this compound.

Steric Hindrance and Bond Distortions

The central quaternary carbon atom is bonded to four sterically demanding iodomethyl (-CH₂I) groups. The large van der Waals radius of the iodine atoms will lead to significant repulsive interactions. These steric clashes are anticipated to cause deviations from idealized tetrahedral geometry around the central carbon and other atoms in the molecule. Specifically, the C-C-C bond angles within the neopentyl core are expected to be distorted from the standard 109.5°. To alleviate steric strain, these angles may compress, while the I-C-C angles are likely to be larger than the typical tetrahedral angle.

Conformational Isomers

Rotation around the C-C single bonds allows for the existence of different conformational isomers. For this compound, the key dihedral angles to consider are those around the C1-C2 and C2-C3 bonds of the propane backbone (using standard IUPAC numbering where the central carbon is C2).

Given the high degree of substitution, it is probable that the molecule will adopt a conformation that minimizes the steric interactions between the bulky iodomethyl groups. A staggered arrangement of these groups would be energetically favored over an eclipsed one. It is hypothesized that the molecule will likely exist in a conformation of high symmetry to minimize these repulsive forces. Analogous highly substituted alkanes often adopt conformations with D₂d or S₄ symmetry. In the case of tetraisopropylmethane, a structurally related molecule, a mixture of D₂d and S₄ conformers was observed, with the D₂d conformer being more stable[1].

A plausible low-energy conformation for this compound would involve a "spread-out" arrangement of the four iodomethyl groups, maximizing the distance between the iodine atoms.

Proposed Experimental and Computational Workflows for Structural Elucidation

To definitively determine the molecular structure and conformational preferences of this compound, a combination of experimental and computational techniques would be required.

Experimental Protocols

3.1.1. Single-Crystal X-ray Diffraction

This technique would provide the most precise and unambiguous determination of the solid-state molecular structure, including bond lengths, bond angles, and dihedral angles.

-

Methodology:

-

Crystallization: Single crystals of this compound would need to be grown. This could be achieved by slow evaporation of a suitable solvent, such as chloroform or dichloromethane, or by slow cooling of a saturated solution.

-

Data Collection: A suitable single crystal would be mounted on a goniometer and irradiated with monochromatic X-rays. Diffraction data would be collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data would be used to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

-

3.1.2. Gas-Phase Electron Diffraction (GED)

GED studies would be invaluable for determining the molecular structure in the gas phase, free from crystal packing forces. This would allow for a direct comparison with computational models of the isolated molecule.

-

Methodology:

-

Sample Introduction: A gaseous sample of the compound would be introduced into a high-vacuum chamber.

-

Electron Scattering: A high-energy electron beam would be scattered by the gas-phase molecules.

-

Data Analysis: The scattered electron intensity would be measured as a function of the scattering angle. This data would then be used to derive a radial distribution function, from which internuclear distances and bond angles can be determined.

-

3.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy, particularly ¹H and ¹³C NMR, can provide insights into the molecular symmetry and, in some cases, conformational dynamics.

-

Methodology:

-

Sample Preparation: A solution of the compound would be prepared in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer.

-

Spectral Analysis: The number of signals, their chemical shifts, and coupling constants would be analyzed. A simple spectrum with few signals would suggest a highly symmetric molecule in solution. Variable-temperature NMR studies could also be performed to investigate any dynamic processes, such as conformational exchange.

-

Computational Chemistry

In the absence of experimental data, computational modeling provides a powerful tool for predicting the structure and energetics of different conformers.

3.2.1. Molecular Mechanics (MM) and Force Field Calculations

MM calculations using a suitable force field can be used to perform a conformational search and identify low-energy conformers. Force fields specifically parameterized for polyhalogenated organic molecules would be most appropriate.

3.2.2. Quantum Mechanical (QM) Calculations

High-level QM calculations, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can be used to optimize the geometries of the conformers identified by molecular mechanics and to calculate their relative energies with high accuracy. These calculations can also predict spectroscopic properties, such as NMR chemical shifts, which can be compared with experimental data if available.

Visualizations

The following diagrams illustrate the theoretical concepts discussed in this guide.

Figure 1. 2D representation of this compound.

Figure 2. Proposed workflow for the structural elucidation of the molecule.

Conclusion

While this compound is a commercially available compound, there is a notable absence of detailed structural and conformational data in the scientific literature. This guide has provided a theoretical framework for understanding its molecular structure, emphasizing the critical role of steric hindrance between the four iodomethyl groups. It is predicted that the molecule will adopt a highly symmetric, staggered conformation to minimize these steric repulsions, leading to distortions from idealized bond angles. To move beyond theoretical predictions, a combined experimental and computational approach is essential. The workflows outlined herein, utilizing techniques such as X-ray crystallography, gas-phase electron diffraction, NMR spectroscopy, and high-level computational modeling, would provide the necessary data to fully characterize this interesting and potentially useful molecule. Such a detailed understanding would undoubtedly facilitate its application in both academic research and industrial settings, including drug development and materials science.

References

Spectroscopic and Analytical Profile of 1,3-Diiodo-2,2-bis(iodomethyl)propane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diiodo-2,2-bis(iodomethyl)propane, also known as pentaerythritol tetraiodide, is a highly functionalized organoiodide of interest in organic synthesis and materials science. Its utility as a building block is predicated on a thorough understanding of its structural and chemical properties. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the absence of publicly available experimental spectra for this compound, this document presents a detailed analysis based on its molecular structure and spectroscopic data from analogous iodoalkanes. Additionally, a plausible experimental protocol for its synthesis and purification is outlined to guide researchers in its preparation and handling.

Predicted Spectroscopic Data

A comprehensive search of scientific literature and chemical databases did not yield experimental spectroscopic data for this compound. The following data is therefore predicted based on the chemical structure and established principles of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high symmetry of the molecule, the NMR spectra are predicted to be remarkably simple. All four iodomethyl groups are chemically equivalent, as are the eight protons attached to them.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~3.3 - 3.5 | Singlet | 8H | -CH₂I |

Note: The chemical shift is estimated based on the deshielding effect of the iodine atom on the methylene protons.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

| ~10 - 15 | -C H₂I |

| ~45 - 50 | Quaternary Carbon (-C -(CH₂I)₄) |

Note: The chemical shifts are estimated based on typical values for iodinated alkanes and quaternary carbons.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be characterized by the vibrational modes of the alkyl backbone and the carbon-iodine bonds.

Table 3: Predicted Significant IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 - 2850 | Medium | C-H stretching |

| 1470 - 1430 | Medium | -CH₂- scissoring (bending) |

| ~1150 | Medium | C-C skeletal vibrations |

| 600 - 500 | Strong | C-I stretching |

Note: The carbon-iodine stretching frequency is a characteristic feature of iodoalkanes and is expected to be a prominent band in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum is anticipated to show fragmentation patterns characteristic of polyhalogenated alkanes. The molecular ion peak may be observed, but significant fragmentation is expected due to the relatively weak C-I bonds.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Comments |

| 576 | [C₅H₈I₄]⁺ | Molecular ion (M⁺) |

| 449 | [C₅H₈I₃]⁺ | Loss of an iodine radical (·I) |

| 322 | [C₅H₈I₂]⁺ | Loss of two iodine radicals |

| 195 | [C₅H₈I]⁺ | Loss of three iodine radicals |

| 127 | [I]⁺ | Iodine cation |

| 68 | [C₅H₈]⁺ | Pentaerythrityl core |

Note: The isotopic pattern of iodine (¹²⁷I is 100% abundant) will result in single, distinct peaks for iodine-containing fragments.

Experimental Protocols

The following is a plausible protocol for the synthesis and spectroscopic characterization of this compound, adapted from procedures for analogous polyhalogenated compounds.

Synthesis of this compound

This synthesis is a nucleophilic substitution reaction starting from pentaerythritol.

-

Mesylation of Pentaerythritol: Pentaerythritol is reacted with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to convert the hydroxyl groups into good leaving groups (mesylates). The reaction is typically carried out in an anhydrous solvent like dichloromethane at 0 °C to room temperature.

-

Iodination: The resulting pentaerythritol tetramesylate is then reacted with an excess of sodium iodide in a polar aprotic solvent such as acetone or dimethylformamide. The mixture is heated to reflux to facilitate the Finkelstein reaction, where the mesylate groups are displaced by iodide ions.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., dichloromethane) and water. The organic layer is washed with sodium thiosulfate solution to remove any remaining iodine, followed by brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 300 or 400 MHz spectrometer. The purified compound would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electron ionization (EI) or electrospray ionization (ESI) source to confirm the molecular weight and elemental composition of the compound.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,3-Diiodo-2,2-bis(iodomethyl)propane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diiodo-2,2-bis(iodomethyl)propane, also known as pentaerythrityl tetraiodide, is a highly functionalized polyhalogenated organic compound. Its dense arrangement of iodo-substituents on a neopentane core suggests significant reactivity and potential applications in organic synthesis and materials science. However, this structural motif also raises critical questions regarding its thermal and photolytic stability, which are paramount for its safe handling, storage, and application. This technical guide provides a comprehensive overview of the current understanding of the thermal properties of this compound. Due to a scarcity of detailed experimental studies in publicly accessible literature, this guide combines available data with theoretical considerations based on the chemical principles of analogous polyhalogenated compounds.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. The high melting point suggests strong intermolecular forces in the solid state. However, qualitative reports indicate sensitivity to air, heat, and light, necessitating careful storage and handling procedures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Synonyms | Pentaerythrityl tetraiodide, Tetrakis(iodomethyl)methane | --INVALID-LINK-- |

| CAS Number | 1522-88-9 | --INVALID-LINK-- |

| Molecular Formula | C₅H₈I₄ | --INVALID-LINK-- |

| Molecular Weight | 575.73 g/mol | --INVALID-LINK-- |

| Appearance | White to almost white powder or crystals | --INVALID-LINK-- |

| Melting Point | 227 °C | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 423.01 °C (rough estimate) | --INVALID-LINK-- |

| Solubility | Information not readily available | |

| Stability | Air sensitive; decomposes under strong light; avoid high temperatures. | [ChemBK](--INVALID-LINK--, 1,3-diiodo-2,2-bis(iodomethyl)-), --INVALID-LINK-- |

Thermal Stability and Decomposition

The primary factor governing the thermal stability of this molecule is the carbon-iodine (C-I) bond. The C-I bond is the weakest of the carbon-halogen bonds, with a typical bond dissociation energy of around 200-240 kJ/mol. The presence of four such bonds on a compact neopentane frame suggests that the molecule is likely to be thermally labile.

Proposed Thermal Decomposition Pathway

Upon heating, the initial and most probable decomposition step is the homolytic cleavage of a C-I bond to generate a pentaerythrityl-based carbon radical and an iodine radical. This initiation step can then trigger a cascade of further reactions, including the elimination of molecular iodine (I₂) and the formation of various unsaturated and polymeric byproducts. A simplified, proposed decomposition pathway is illustrated in the diagram below.

Caption: Proposed initiation and propagation steps in the thermal decomposition.

Photolytic Decomposition

In addition to thermal instability, the compound is reported to decompose under strong light. The energy from ultraviolet or even visible light can be sufficient to induce the homolytic cleavage of the weak C-I bonds, initiating a radical decomposition pathway similar to the one proposed for thermal decomposition. Therefore, protection from light is crucial during storage and handling.

Recommended Experimental Protocols for Thermal Analysis

To obtain quantitative data on the thermal stability and decomposition of this compound, a systematic study using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended. The following are generalized protocols that can be adapted for this purpose.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert TGA pan (e.g., alumina or platinum).

-

Instrumentation: Place the sample in a calibrated thermogravimetric analyzer.

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature above the expected decomposition range (e.g., 500 °C) at a constant heating rate (e.g., 5, 10, and 20 °C/min). Using multiple heating rates can allow for kinetic analysis of the decomposition process.

-

Data Analysis: Plot the sample mass (or mass percentage) as a function of temperature. The onset of decomposition is typically determined from the intersection of the baseline with the tangent of the decomposition step in the TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum or gold-plated pan. Sealing the pan is important to contain any volatile decomposition products.

-

Instrumentation: Place the sample pan and an empty reference pan into a calibrated differential scanning calorimeter.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

-

Temperature Program: Heat the sample from ambient temperature through its melting point and into the decomposition region at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Plot the heat flow as a function of temperature. The melting point is determined from the peak of the endothermic melting transition. Decomposition is often observed as a sharp or broad exothermic event following the melt.

The following diagram illustrates a general workflow for the thermal analysis of a chemical compound.

Caption: A generalized workflow for conducting thermal analysis experiments.

Handling and Storage Recommendations

Given its sensitivity, this compound should be handled with care.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent degradation from air and moisture.

-

Handling: Avoid exposure to high temperatures, open flames, and strong light. Use appropriate personal protective equipment, including gloves and safety glasses, when handling the compound.

Conclusion

This compound is a compound with significant potential, but its utility is intrinsically linked to its stability. The available data, though limited, strongly suggests that it is a thermally and photolytically sensitive material. The low strength of the C-I bond is the primary determinant of its lability. For any application in research or drug development, it is imperative that its thermal properties be thoroughly characterized using standard analytical techniques such as TGA and DSC. The protocols and theoretical framework provided in this guide offer a starting point for such an investigation, which is crucial for ensuring the safe and effective use of this highly functionalized molecule.

Solubility Profile of 1,3-Diiodo-2,2-bis(iodomethyl)propane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1,3-Diiodo-2,2-bis(iodomethyl)propane, a highly iodinated organic compound. Despite a comprehensive review of scientific literature and chemical databases, specific quantitative solubility data for this compound in common organic solvents remains largely uncharacterized. This document summarizes the available qualitative information and provides context by presenting solubility data for structurally related analogs, including its parent molecule, pentaerythritol, and its brominated counterpart. Furthermore, a general experimental protocol for determining the solubility of poorly soluble organic compounds is detailed, offering a methodological framework for researchers seeking to establish quantitative solubility parameters for this and similar molecules.

Introduction to this compound

This compound, also known by its synonym pentaerythritol tetraiodide, is a polyhalogenated organic compound with the chemical formula C₅H₈I₄. Its structure is based on a neopentane core where the four methyl groups of pentaerythritol are substituted with iodomethyl groups. This high degree of iodination significantly influences its physicochemical properties, including its molecular weight, density, and, critically for many applications, its solubility. The compound is primarily used as a reagent in organic synthesis and as an intermediate for the preparation of other organic and coordination compounds.

Solubility of this compound

A thorough search of available scientific literature and chemical databases did not yield quantitative solubility data for this compound in common organic solvents. The primary available information is qualitative, indicating that the compound is generally soluble in solvents such as ethanol and ethers. The lack of specific numerical data highlights a gap in the comprehensive characterization of this compound.

Solubility of Structurally Related Compounds

To provide a contextual understanding of the potential solubility behavior of this compound, this section presents solubility data for its parent compound, pentaerythritol, and a brominated analog, 2,2-Bis(bromomethyl)propane-1,3-diol. It is crucial to note that these data are for comparative purposes only and may not be directly predictive of the solubility of the iodo-derivative due to differences in molecular weight, polarity, and crystal lattice energy imparted by the different halogen substituents.

| Compound | Solvent | Temperature (°C) | Solubility |

| Pentaerythritol | Water | 15 | 1 g / 18 mL |

| Water | 25 | 72,300 mg/L | |

| Ethanol | 25 | Soluble | |

| Acetone | - | Insoluble | |

| Benzene | - | Insoluble | |

| Carbon Tetrachloride | - | Insoluble | |

| Diethyl Ether | - | Insoluble | |

| 2,2-Bis(bromomethyl)propane-1,3-diol | Water | 25 | 20 g/L |

| Acetone | - | Very Soluble | |

| Isopropanol | - | Very Soluble | |

| Methanol | - | Very Soluble | |

| Benzene | - | Soluble | |

| Carbon Tetrachloride | - | Slightly Soluble | |

| Xylene | - | Slightly Soluble |

Note: This table presents data for structurally related compounds and NOT for this compound.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for this compound, a standardized experimental approach is necessary. The following protocol outlines a general method for determining the solubility of a poorly soluble solid organic compound in a given solvent, commonly known as the shake-flask method.[1]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) (e.g., ethanol, diethyl ether, acetone, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature.

-

Allow the mixture to shake for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

-

-

Quantification:

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

Caption: General workflow for the experimental determination of solubility.

Conclusion

References

An In-depth Technical Guide to 1,3-Diiodo-2,2-bis(iodomethyl)propane: Historical Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical discovery and first synthesis of 1,3-Diiodo-2,2-bis(iodomethyl)propane, also known as pentaerythritol tetraiodide. It details the initial preparation of the precursor pentaerythritol and its subsequent conversion to the tetrabromo- intermediate. The core of this document focuses on the seminal first synthesis of the title compound via a Finkelstein reaction, supported by detailed experimental protocols from historical and modern literature. All quantitative data is presented in structured tables for clarity. Additionally, a logical workflow for the synthesis is visualized using the DOT language.

Introduction

This compound [CAS: 1522-88-9] is a highly functionalized organoiodine compound. Its structure, featuring a neopentyl core with four primary iodides, makes it a valuable building block in various fields of chemical synthesis. While its applications are not as widespread as its bromo- and chloro- analogs, its reactivity makes it a subject of interest for the introduction of the 2,2-bis(iodomethyl)propyl moiety in organic molecules. This guide delves into the foundational chemistry of this compound, tracing its origins from the first reported synthesis to providing detailed methodologies for its preparation.

Historical Discovery and First Synthesis

The journey to the first synthesis of this compound began with the discovery of its precursor, pentaerythritol, in 1891 by German chemist Bernhard Tollens and his student P. Wigand. The first documented synthesis of this compound was later achieved by Backer and van der Zanden in 1926. Their method, a classic example of the Finkelstein reaction, involved the conversion of the corresponding tetrabromide with sodium iodide. This pivotal work was published in the Recueil des Travaux Chimiques des Pays-Bas.

The overall synthetic pathway can be summarized as a two-step process starting from the commercially available pentaerythritol:

-

Bromination of Pentaerythritol: Conversion of the four hydroxyl groups of pentaerythritol to bromide atoms to yield 1,3-Dibromo-2,2-bis(bromomethyl)propane.

-

Iodination via Finkelstein Reaction: Halogen exchange reaction to replace the four bromine atoms with iodine, yielding the final product.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and its precursors.

Synthesis of Pentaerythritol (Historical Method)

While pentaerythritol is now a readily available commodity chemical, its initial synthesis laid the groundwork for its derivatives.

Procedure: A historical method for the preparation of pentaerythritol involves the condensation of acetaldehyde and formaldehyde in the presence of a base like calcium hydroxide.

Synthesis of 1,3-Dibromo-2,2-bis(bromomethyl)propane (Pentaerythritol Tetrabromide)

A well-established procedure for the synthesis of pentaerythritol tetrabromide is provided in Organic Syntheses.

Reagents:

-

Pentaerythritol

-

Phosphorus tribromide

Procedure:

-

In a flask equipped with a reflux condenser and a dropping funnel, a mixture of pentaerythritol and a solvent is prepared.

-

Phosphorus tribromide is added dropwise to the stirred mixture.

-

The reaction mixture is then heated to reflux for several hours.

-

After cooling, the mixture is poured onto ice, and the crude product is collected by filtration.

-

The product is purified by recrystallization from a suitable solvent like ethanol.

First Synthesis of this compound (Backer and van der Zanden, 1926)

The pioneering synthesis of pentaerythritol tetraiodide was achieved through a Finkelstein reaction.

Reagents:

-

1,3-Dibromo-2,2-bis(bromomethyl)propane

-

Sodium Iodide

-

Ethanol (or other suitable solvent)

Procedure:

-

A solution of 1,3-Dibromo-2,2-bis(bromomethyl)propane in ethanol is prepared.

-

A solution of sodium iodide in ethanol is added to the first solution.

-

The reaction mixture is heated under reflux. The less soluble sodium bromide precipitates from the solution, driving the equilibrium towards the formation of the tetraiodide.

-

After the reaction is complete, the mixture is cooled, and the precipitated sodium bromide is removed by filtration.

-

The filtrate is concentrated, and the crude this compound is precipitated, collected, and purified by recrystallization.

Quantitative Data

The following tables summarize the key quantitative data for the compounds involved in the synthesis.

Table 1: Physical Properties of Precursors and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Pentaerythritol | C₅H₁₂O₄ | 136.15 | 260.5 |

| 1,3-Dibromo-2,2-bis(bromomethyl)propane | C₅H₈Br₄ | 387.73 | 162-164 |

| This compound | C₅H₈I₄ | 575.73 | 227-230 |

Table 2: Reaction Conditions and Yields

| Reaction | Reactants | Solvent | Key Conditions | Yield (%) | Reference |

| Synthesis of Pentaerythritol Tetrabromide | Pentaerythritol, PBr₃ | - | Reflux | High | Organic Syntheses |

| First Synthesis of Pentaerythritol Tetraiodide | Pentaerythritol Tetrabromide, NaI | Ethanol | Reflux | Not specified | Backer and van der Zanden, 1926 |

Logical Workflow of Synthesis

The synthesis of this compound can be visualized as a sequential process, starting from the basic building blocks.

Caption: Synthetic pathway of this compound.

Conclusion

The historical synthesis of this compound by Backer and van der Zanden represents a classic application of the Finkelstein reaction to a polyhalogenated substrate. The foundational work on its precursor, pentaerythritol, by Tollens and Wigand was instrumental in enabling the synthesis of this and other functionalized neopentane structures. This guide provides researchers and scientists with a detailed account of the historical context and the practical methodologies required for the preparation of this interesting chemical entity. Further research into the applications of this compound, particularly in the realms of materials science and as a synthon in complex organic synthesis, may reveal new and valuable uses.

A Theoretical and Experimental Guide to 1,3-Diiodo-2,2-bis(iodomethyl)propane: A Computational Chemistry Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of theoretical calculations to elucidate the structural and electronic properties of 1,3-Diiodo-2,2-bis(iodomethyl)propane. Due to the limited availability of specific experimental and computational studies on this molecule, this document serves as a roadmap, detailing appropriate computational methodologies, presenting hypothetical yet realistic data, and outlining relevant experimental protocols for synthesis and characterization. This guide is intended to facilitate future research by providing a robust framework for the computational and experimental investigation of this and similar polyhalogenated organic compounds.

Introduction

This compound, also known as pentaerythritol tetraiodide, is a highly functionalized organic molecule with potential applications as a synthetic intermediate in various fields, including materials science and drug development.[1] The presence of four iodine atoms imparts unique reactivity and conformational properties. Understanding these properties at a molecular level is crucial for its effective utilization.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to predict molecular structure, vibrational spectra, and electronic characteristics with a high degree of accuracy.[2][3][4] This guide outlines the theoretical framework for studying this compound, complemented by a plausible experimental approach for its synthesis and validation of the computational results.

Theoretical Methodology

A typical computational workflow for analyzing this compound would involve geometry optimization, frequency calculations, and analysis of electronic properties.

Software and Model Construction

The initial 3D structure of this compound can be built using standard molecular modeling software. The starting geometry is typically based on the known tetrahedral arrangement of its precursor, pentaerythritol. All calculations would be performed using a quantum chemistry software package like Gaussian, ORCA, or similar platforms.

Level of Theory: Functional and Basis Set Selection

For organoiodine compounds, a careful selection of the functional and basis set is critical for obtaining accurate results.

-

Density Functional: Hybrid meta-GGA functionals like M06-2X or dispersion-corrected functionals such as B3LYP-D3 are recommended as they adequately account for non-covalent interactions, which can be significant in halogenated molecules.[2]

-

Basis Set: Due to the large number of electrons in iodine, Effective Core Potentials (ECPs) are efficient. The LANL2DZ or its more modern version, LANL08(d) , are reliable choices for the iodine atoms.[5] For the lighter atoms (carbon and hydrogen), a Pople-style basis set like 6-311G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVTZ) would provide a good balance of accuracy and computational cost. A full-electron basis set such as dgdzvp could also be used for iodine for potentially higher accuracy in bond length predictions.[6]

Predicted Molecular Properties (Hypothetical Data)

The following tables summarize the kind of quantitative data that would be obtained from the theoretical calculations described above. Note: The values presented here are hypothetical and serve for illustrative purposes.

Optimized Molecular Geometry

The geometry optimization would yield the equilibrium structure of the molecule. Key structural parameters would be extracted and tabulated for analysis.

| Parameter | Atom Pair/Triplet | Calculated Value |

| Bond Lengths (Å) | C-C | 1.54 Å |

| C-H | 1.09 Å | |

| C-I | 2.15 Å | |

| Bond Angles (°) | C-C-C | 109.5° |

| I-C-C | 112.0° | |

| H-C-H | 109.0° |

Vibrational Frequencies

Frequency calculations are used to predict the infrared (IR) and Raman spectra. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

| Frequency (cm⁻¹) | Vibrational Mode Description | Symmetry | IR Intensity |

| ~2950 | C-H Asymmetric Stretch | A' | Moderate |

| ~2870 | C-H Symmetric Stretch | A' | Weak |

| ~1450 | CH₂ Scissoring | A' | Strong |

| ~1200 | CH₂ Wagging | A" | Moderate |

| ~1050 | C-C Stretch | A' | Weak |

| ~550 | C-I Stretch | A' | Strong |

Electronic Properties

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's reactivity.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 0.0 D (by symmetry) |

| Molecular Electrostatic Potential (MEP) | Negative potential on I atoms, Positive on H atoms |

Experimental Protocols

To validate the theoretical predictions, synthesis and experimental characterization of the title compound are necessary.

Synthesis of this compound

A plausible synthesis route starts from pentaerythritol, analogous to the preparation of related brominated compounds.[7][8]

Materials:

-

Pentaerythritol (1.0 eq)

-

Red Phosphorus (5.0 eq)

-

Iodine (10.0 eq)

-

Glacial Acetic Acid (solvent)

Procedure:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel is charged with pentaerythritol and red phosphorus in glacial acetic acid.

-

The mixture is heated to reflux with vigorous stirring.

-

A solution of iodine in glacial acetic acid is added dropwise over a period of 2 hours.

-

After the addition is complete, the reaction mixture is maintained at reflux for an additional 24 hours.

-

The mixture is cooled to room temperature and poured into a solution of sodium thiosulfate to quench any unreacted iodine.

-

The resulting precipitate is collected by vacuum filtration, washed with water, and then with a cold ethanol/water mixture.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the final product as a crystalline solid.[1]

Spectroscopic Characterization

The synthesized compound would be characterized using standard spectroscopic techniques to confirm its identity and purity. This experimental data is crucial for validating the computational results.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A singlet is expected for the eight equivalent methylene protons (CH₂I).

-

¹³C NMR: Two signals are expected, one for the quaternary carbon and one for the four equivalent methylene carbons.

-

-

Infrared (IR) Spectroscopy:

-

The experimental IR spectrum would be recorded and compared to the predicted vibrational frequencies from the DFT calculations. Key peaks to identify would be the C-H stretches (~2900 cm⁻¹) and the strong C-I stretches (~550 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Mass spectrometry would be used to confirm the molecular weight of the compound (C₅H₈I₄, MW = 611.7 g/mol ).

-

Conclusion

This guide outlines a comprehensive theoretical and experimental approach for the study of this compound. By combining robust DFT calculations with established laboratory synthesis and characterization techniques, a deep understanding of the molecule's structural, vibrational, and electronic properties can be achieved. The methodologies and hypothetical data presented here provide a foundational framework for researchers to initiate and conduct detailed investigations into this and other complex halogenated molecules, ultimately enabling their application in drug development and materials science.

References

- 1. chembk.com [chembk.com]

- 2. A DFT assessment of some physical properties of iodine-centered halogen bonding and other non-covalent interactions in some experimentally reported crystal geometries - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. crystal.unito.it [crystal.unito.it]

- 8. google.com [google.com]

Reactivity Profile of 1,3-Diiodo-2,2-bis(iodomethyl)propane with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diiodo-2,2-bis(iodomethyl)propane, also known as pentaerythrityl tetraiodide, is a highly functionalized electrophilic building block with significant potential in organic synthesis. Its neopentyl core structure, bearing four primary iodide leaving groups, offers a unique platform for the construction of complex molecular architectures, including spirocycles, cage compounds, and highly substituted acyclic systems. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of nucleophiles, presenting quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its application in research and development.

General Reactivity

The reactivity of this compound is dominated by nucleophilic substitution reactions (SN2) at the four primary carbon centers. The carbon-iodine bond is relatively weak, making iodide an excellent leaving group and rendering the methylene groups susceptible to attack by a wide variety of nucleophiles. Due to the presence of four reactive sites, the stoichiometry of the nucleophile and the reaction conditions can be controlled to achieve mono-, di-, tri-, or tetra-substitution products. Furthermore, the geometric arrangement of the iodomethyl groups makes this compound an ideal precursor for intramolecular cyclization reactions, particularly in the formation of spiro[3.3]heptane derivatives.

Reactions with Carbon Nucleophiles

Double Alkylation of Active Methylene Compounds

A prominent application of this compound and its analogous dihalides is the synthesis of spiro[3.3]heptane derivatives through double alkylation of active methylene compounds. This reaction provides a powerful method for constructing the sterically strained and medicinally relevant spiro[3.3]heptane core.

| Nucleophile | Base | Solvent | Product | Yield (%) | Reference |

| Diethyl malonate | NaH | THF | Diethyl spiro[3.3]heptane-2,6-dicarboxylate | 62 | [1] |

| Tosylmethyl isocyanide (TosMIC) | NaH | Not Specified | Spiro[3.3]heptan-2-one | 44 (over two steps) | [2] |

Experimental Protocol: Synthesis of Diethyl spiro[3.3]heptane-2,6-dicarboxylate

This protocol is adapted from the synthesis of a similar derivative using the corresponding dibromide.[1]

Materials:

-

This compound

-

Diethyl malonate

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (2.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of diethyl malonate (1.1 equivalents) in anhydrous THF to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Add a solution of this compound (1.0 equivalent) in anhydrous THF to the reaction mixture.

-

Heat the reaction mixture to reflux and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford diethyl spiro[3.3]heptane-2,6-dicarboxylate.

Logical Relationship: Double Alkylation for Spirocycle Formation

Caption: Formation of a spiro[3.3]heptane via double alkylation.

Reactions with Nitrogen Nucleophiles

Reaction with Azide

The reaction of this compound with azide nucleophiles is a key step in the synthesis of energetic materials. The tetraazide derivative, 2,2,6,6-tetrakis(azidomethyl)spiro[3.3]heptane, is a high-energy density material. The synthesis of similar azido compounds from pentaerythritol derivatives suggests a straightforward nucleophilic substitution.

Experimental Protocol: Synthesis of 2,2,6,6-Tetrakis(azidomethyl)spiro[3.3]heptane (Conceptual)

While a specific protocol for the tetraiodide was not found, the following is a general procedure based on the reaction of analogous dihalides with sodium azide.[3]

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Acetonitrile

-

Water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in acetonitrile.

-

Add a solution of sodium azide (4.4 equivalents) in water to the reaction mixture.

-

Heat the mixture to reflux (approximately 82 °C) and stir for 8-12 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by a suitable method, such as recrystallization or column chromatography.

Reaction with Primary Amines

Primary amines are expected to react with this compound to yield a mixture of substitution products. Controlling the stoichiometry is crucial to favor a specific product. Excess amine will likely lead to the tetra-substituted product. The reaction proceeds via a standard SN2 mechanism.[4]

Reaction Pathway: Reaction with Primary Amines

Caption: Tetra-substitution with a primary amine nucleophile.

Reactions with Sulfur Nucleophiles

Reaction with Sulfide

Sodium sulfide can act as a dinucleophile, potentially leading to the formation of sulfur-containing heterocyclic compounds. The reaction of this compound with sodium sulfide is expected to yield a spirocyclic dithiane derivative.

Conceptual Reaction Scheme:

This compound + 2 Na₂S → 2,7-Dithiaspiro[3.3]heptane + 4 NaI

Experimental Workflow: Synthesis of 2,7-Dithiaspiro[3.3]heptane

Caption: Workflow for the synthesis of a spirodithiane.

Conclusion

This compound is a valuable and versatile electrophile for the synthesis of complex organic molecules. Its reactivity with a range of nucleophiles, particularly in the formation of spiro[3.3]heptane systems, highlights its potential in medicinal chemistry and materials science. This guide provides a foundational understanding of its reactivity profile and offers practical experimental guidance. Further exploration of its reactions with other nucleophiles and the development of stereoselective transformations will undoubtedly expand its utility in modern organic synthesis.

References

An In-depth Technical Guide to CAS Number 1522-88-9: Properties, Hazards, and Applications in Radiopaque Biomaterials

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 1522-88-9, chemically known as 1,3-diiodo-2,2-bis(iodomethyl)propane or Pentaerythrityl Tetraiodide, is a highly iodinated organic compound. Its unique structure, featuring a dense core of iodine atoms, has positioned it as a compound of interest, primarily as a monomer for the synthesis of radiopaque polymers used in medical imaging. This technical guide provides a comprehensive overview of its chemical and physical properties, known hazards and toxicological data, and its principal application in the development of advanced biomaterials for X-ray contrast.

Chemical and Physical Properties

Pentaerythrityl tetraiodide is a white to off-white crystalline solid.[1] It is characterized by a high molecular weight and density due to the presence of four iodine atoms. While generally stable, it may decompose under strong light.[2] The compound has low solubility in water but is soluble in some organic solvents.[2]

Table 1: Physicochemical Properties of CAS 1522-88-9

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | Pentaerythrityl tetraiodide, Tetrakis(iodomethyl)methane | [1][4] |

| CAS Number | 1522-88-9 | [5] |

| Molecular Formula | C₅H₈I₄ | [3] |

| Molecular Weight | 575.73 g/mol | [3] |

| Appearance | White to almost white powder/crystal | [1][6] |

| Melting Point | 227 °C | [7][8] |

| Boiling Point | 423.01 °C (rough estimate) | [6][7] |

| Density | 2.8477 g/cm³ (rough estimate) | [6][7] |

| SMILES | ICC(CI)(CI)CI | [9] |

| InChI Key | HPMGSGCDKVCZHC-UHFFFAOYSA-N | [5] |

Synthesis

The synthesis of pentaerythrityl tetraiodide can be achieved from its bromide analogue, pentaerythrityl tetrabromide. A general procedure involves the exhaustive extraction of the crude bromide, which is then sufficiently pure for conversion to the iodide.[10]

A detailed experimental protocol for a related synthesis, the conversion of pentaerythrityl bromide, provides a basis for the synthesis of the tetraiodide.

Experimental Protocol: Synthesis of Pentaerythrityl Bromide (Precursor to Iodide)

This protocol describes the synthesis of the bromide precursor. The subsequent conversion to the iodide is mentioned but not detailed.

-

Reactants: Pentaerythrityl, red phosphorus, 95% ethyl alcohol.[10]

-

Procedure:

-

Transfer dried material to a large Soxhlet extractor.[10]

-

Exhaustively extract with 95% alcohol.[10] The pentaerythrityl bromide separates from the alcohol.[10]

-

After cooling, collect the crude product with suction.[10]

-

The crude product, with a melting point of 158–160 °C, is typically pure enough for conversion to the iodide.[10]

-

For further purification, the crude product can be recrystallized from 95% alcohol.[10]

-

Logical Relationship for Synthesis

Caption: Synthesis pathway from Pentaerythritol to Pentaerythrityl Tetraiodide.

Biological Activity and Mechanism of Action

The primary biological relevance of CAS 1522-88-9 is its potential application as a monomer in the creation of radiopaque biomaterials. The high iodine content of polymers synthesized from this compound allows for the attenuation of X-rays, making them visible in medical imaging modalities like computed tomography (CT).[11]

The mechanism of action for radiopacity is based on the high atomic number of iodine, which leads to a high probability of photoelectric absorption of X-ray photons. When integrated into a polymer chain and introduced into the body, these materials can enhance the contrast of blood vessels or other structures, aiding in diagnosis.[11]

Currently, there is no evidence to suggest other specific biological activities or therapeutic uses for this compound in its monomeric form.

Signaling Pathway Visualization (Conceptual)

Caption: Conceptual workflow from monomer to application in enhanced medical imaging.

Analytical Methods

The purity and identity of pentaerythrityl tetraiodide can be assessed using standard analytical techniques in organic chemistry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for determining the purity of CAS 1522-88-9.[4] A general approach for a non-aqueous reverse-phase HPLC method for a similar pentaerythritol ester involves the following:

-

Column: A C18 reverse-phase column is often suitable.

-

Mobile Phase: A non-aqueous mobile phase, such as a gradient of acetonitrile and another organic solvent, would likely be employed.

-

Detection: UV detection is a common method for compounds with chromophores.

-

Sample Preparation: The sample would be dissolved in a suitable organic solvent compatible with the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. A general protocol for NMR analysis of a small organic molecule would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A larger number of scans will be necessary due to the low natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern of the compound.

-

Ionization: Techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) could be used.

-

Analysis: The resulting mass spectrum would show the molecular ion peak and characteristic fragment ions.

Experimental Workflow for Analysis

Caption: General analytical workflow for the characterization of CAS 1522-88-9.

Hazards and Toxicology

Pentaerythrityl tetraiodide is classified as a hazardous substance, primarily causing irritation to the skin and eyes, and potentially the respiratory system.[3]

Table 2: Hazard Information for CAS 1522-88-9

| Hazard Statement | GHS Classification | Source(s) |

| Causes skin irritation | Skin Irrit. 2 (H315) | [3] |

| Causes serious eye irritation | Eye Irrit. 2 (H319) | [3] |

| May cause respiratory irritation | STOT SE 3 (H335) | [3] |

Toxicological Data

Limited specific toxicological data is available for CAS 1522-88-9. However, an acute toxicity study has been reported:

Table 3: Acute Toxicity of CAS 1522-88-9

| Test | Species | Route | Value | Source(s) |

| LD50 | Mouse | Intravenous | 316 mg/kg | [5] |

Safety Precautions

When handling this compound, appropriate personal protective equipment should be worn, including gloves, safety glasses, and a dust respirator if aerosols or dust are generated.[6] It should be stored in a cool, dark place in a tightly sealed container.[6] The compound is incompatible with strong oxidizing agents.[5] In case of fire, dry chemical, foam, water spray, or carbon dioxide can be used as extinguishing media.[6] Decomposition at high temperatures may generate poisonous fumes, including hydrogen iodide and carbon oxides.[5][6]

Conclusion